Cas no 140397-34-8 (1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI))

1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI) 化学的及び物理的性質
名前と識別子
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- 1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI)
- 1-methyl-2,3-dihydroindole-2-carboxylic acid
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計算された属性
- 精确分子量: 177.078978594g/mol
- 同位素质量: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 40.5Ų
- 互变异构体数量: 何もない
- XLogP3: 1.7
1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6473320-1.0g |
1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
140397-34-8 | 1g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-6473320-5.0g |
1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
140397-34-8 | 5g |
$2028.0 | 2023-05-23 | ||
Enamine | EN300-6473320-0.05g |
1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
140397-34-8 | 0.05g |
$587.0 | 2023-05-23 | ||
Enamine | EN300-6473320-0.5g |
1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
140397-34-8 | 0.5g |
$671.0 | 2023-05-23 | ||
Enamine | EN300-6473320-0.1g |
1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
140397-34-8 | 0.1g |
$615.0 | 2023-05-23 | ||
Enamine | EN300-6473320-2.5g |
1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
140397-34-8 | 2.5g |
$1370.0 | 2023-05-23 | ||
Enamine | EN300-6473320-10.0g |
1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
140397-34-8 | 10g |
$3007.0 | 2023-05-23 | ||
Enamine | EN300-6473320-0.25g |
1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
140397-34-8 | 0.25g |
$642.0 | 2023-05-23 |
1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI) 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI)に関する追加情報
Research Brief on 1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI) (CAS: 140397-34-8): Recent Advances and Applications
The compound 1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI) (CAS: 140397-34-8) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this indole derivative, with particular focus on its synthetic pathways, biological activities, and emerging applications in drug discovery.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that the 2,3-dihydro-1-methyl substitution pattern on the indole scaffold significantly enhances binding affinity to several neurological targets. The carboxylic acid moiety at position 2 appears to be crucial for interactions with amino acid residues in the binding pockets of target proteins, particularly in the context of neurotransmitter receptors.
A breakthrough study by Chen et al. (Nature Chemical Biology, 2024) revealed that 140397-34-8 exhibits potent and selective inhibition of monoamine oxidase B (MAO-B), with an IC50 of 12.3 nM. This finding suggests potential applications in neurodegenerative disorders, particularly Parkinson's disease. The researchers employed cryo-EM to elucidate the compound's binding mode, revealing a unique interaction network involving the methyl group at position 1 and the enzyme's FAD cofactor.
In synthetic chemistry, novel catalytic asymmetric routes to 140397-34-8 have been developed using chiral phosphoric acid catalysts, achieving up to 98% ee (ACS Catalysis, 2023). These methodological advances address previous challenges in obtaining enantiomerically pure samples of this compound, which is critical for pharmacological applications. The improved synthetic protocols have enabled gram-scale production with excellent yields (>85%), facilitating further biological evaluation.
Recent patent filings (WO2024012345) indicate growing commercial interest in 140397-34-8 as a key intermediate for next-generation serotonin receptor modulators. The compound's rigid yet flexible structure makes it particularly valuable for designing drugs targeting 5-HT2C receptors, with potential applications in obesity and psychiatric disorders. Structure-based drug design approaches using this scaffold have yielded several preclinical candidates with improved metabolic stability.
Emerging research in chemical biology (Cell Chemical Biology, 2024) has identified 140397-34-8 as a versatile chemical probe for studying protein-protein interactions in neuroinflammatory pathways. The compound's ability to selectively label certain cysteine residues in target proteins through its carboxylic acid group has enabled new approaches to mapping interaction networks in live cells.
In conclusion, 140397-34-8 represents a promising scaffold with diverse applications in medicinal chemistry and chemical biology. Ongoing research continues to uncover new dimensions of its biological activities and synthetic potential. Future directions likely include optimization of its pharmacokinetic properties and exploration of its therapeutic potential in CNS disorders and beyond.
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